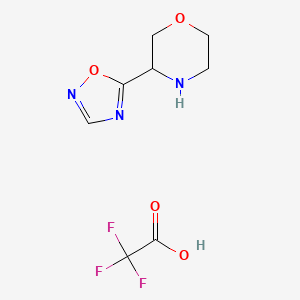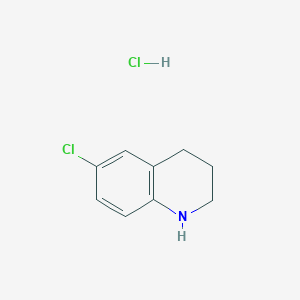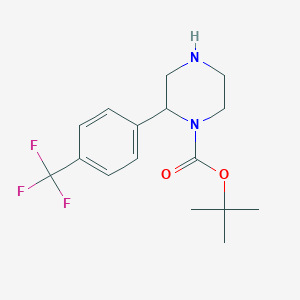
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine
Descripción general
Descripción
“1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine” is a chemical compound that belongs to the family of piperazine derivatives. It has a molecular weight of 330.35 . The IUPAC name for this compound is tert-butyl 3-[4-(trifluoromethyl)phenyl]-1-piperazinecarboxylate .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. For instance, 1-Boc-piperazine can undergo Buchwald-Hartwig coupling reactions with aryl halides . Additionally, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .
Molecular Structure Analysis
The molecular formula of “1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine” is C16H21F3N2O2 . The InChI code for this compound is 1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 .
Chemical Reactions Analysis
1-Boc-piperazine can undergo cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . It can also undergo Buchwald-Hartwig coupling reactions with aryl halides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine” include a molecular weight of 330.35 . The storage temperature and other specific physical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Scaffold for Pharmacophoric Groups
Lastly, the piperazine structure serves as a scaffold to arrange pharmacophoric groups in the correct orientation for interaction with target macromolecules. This is essential in the rational design of new drugs, where precise molecular interactions are required for therapeutic efficacy.
These applications highlight the versatility of 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine in scientific research, particularly in medicinal chemistry and drug discovery. The compound’s structural features make it a valuable tool in the synthesis and optimization of biologically active molecules .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 1-[4-(trifluoromethyl)phenyl]piperazine, act as serotonergic releasing agents .
Mode of Action
For instance, 1-[4-(Trifluoromethyl)phenyl]piperazine is known to act as a serotonergic releasing agent , suggesting that 1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine might have a similar interaction with its targets.
Biochemical Pathways
Given its potential role as a serotonergic releasing agent, it may influence the serotonin pathway, which plays a crucial role in mood regulation, sleep, and other physiological processes .
Result of Action
If it acts as a serotonergic releasing agent like its structural analog 1-[4-(trifluoromethyl)phenyl]piperazine , it may increase the concentration of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-4-6-12(7-5-11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEWZHJZHRVSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-(4-(trifluoromethyl)phenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)
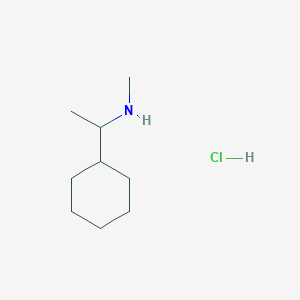

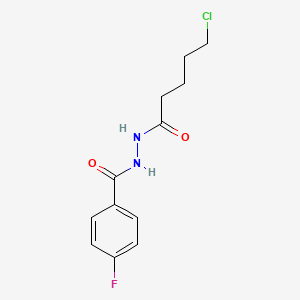
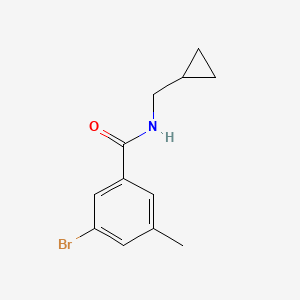

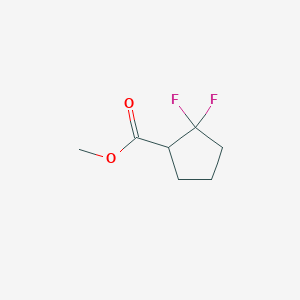
![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)
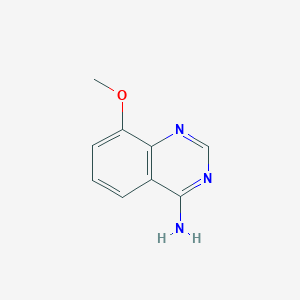
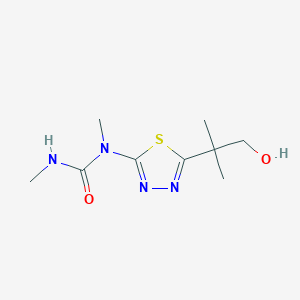
![2-{4-[2-(5-Hydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-propionic acid](/img/structure/B1459273.png)
